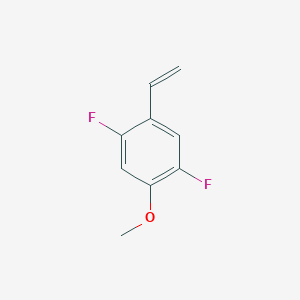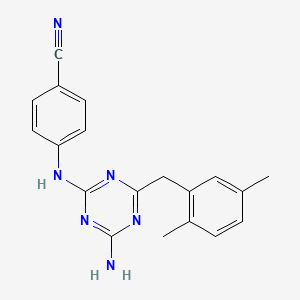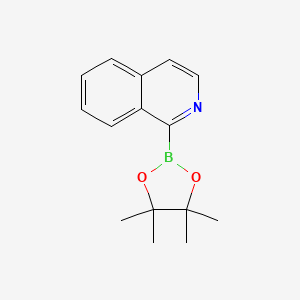
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a boron atom bonded to an isoquinoline ring through a dioxaborolane moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline typically involves the reaction of isoquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Catalyst: Palladium or copper-based catalysts
Reagents: Isoquinoline, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and a base such as potassium carbonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium or nickel catalysts in the presence of aryl halides and bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Boronic acids
Reduction: Boranes
Substitution: Biaryl compounds
Applications De Recherche Scientifique
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane moiety stabilizes the boron atom, allowing it to participate in various chemical reactions. The isoquinoline ring provides additional stability and reactivity, making the compound suitable for a wide range of applications.
Comparaison Avec Des Composés Similaires
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline stands out due to its isoquinoline ring, which provides unique electronic and steric properties. This makes it more reactive and versatile compared to other boronic esters. The presence of the isoquinoline ring also enhances its stability and allows for a broader range of applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H18BNO2 |
|---|---|
Poids moléculaire |
255.12 g/mol |
Nom IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-12-8-6-5-7-11(12)9-10-17-13/h5-10H,1-4H3 |
Clé InChI |
UHRFTHSEOUSFJD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)
![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)


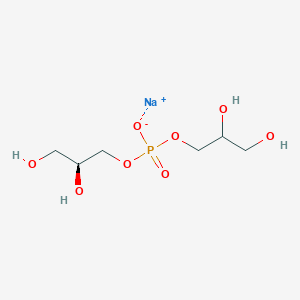
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
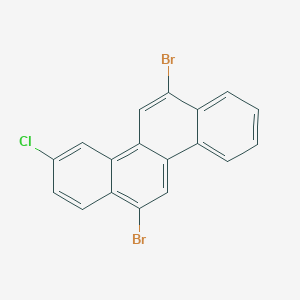
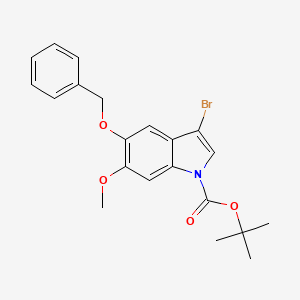
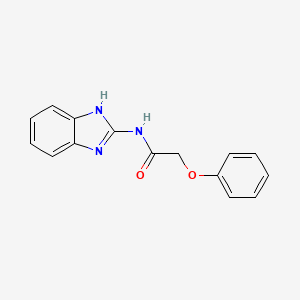
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
